N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
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Overview
Description
N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound with the molecular formula C18H25N3O4S This compound is notable for its unique structure, which includes a cyclohexyl group, a benzamide moiety, and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-aminobenzoic acid with cyclohexylamine under appropriate conditions to form N-cyclohexyl-3-aminobenzamide.
Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the introduction of the dioxidotetrahydrothiophenyl group. This can be done by reacting the intermediate with 3-chloroperoxybenzoic acid (m-CPBA) to introduce the sulfone group, followed by coupling with the appropriate thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophenyl group may play a crucial role in binding to these targets, while the benzamide moiety could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-aminobenzamide: Lacks the dioxidotetrahydrothiophenyl group, making it less complex.
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid: Contains a carboxylic acid group instead of the cyclohexyl group.
Uniqueness
N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to its combination of a cyclohexyl group, a benzamide moiety, and a dioxidotetrahydrothiophenyl group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C18H25N3O4S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-cyclohexyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C18H25N3O4S/c22-17(19-14-6-2-1-3-7-14)13-5-4-8-15(11-13)20-18(23)21-16-9-10-26(24,25)12-16/h4-5,8,11,14,16H,1-3,6-7,9-10,12H2,(H,19,22)(H2,20,21,23) |
InChI Key |
PNWFDNYLQMNUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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